3-Amino-5-(difluoromethyl)benzonitrile
Description
3-Amino-5-(difluoromethyl)benzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with an amino group at the 3-position and a difluoromethyl group at the 5-position. The presence of fluorine atoms and the nitrile group confers unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and electronic effects, making it relevant in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
3-amino-5-(difluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)6-1-5(4-11)2-7(12)3-6/h1-3,8H,12H2 |
InChI Key |
KVVYDMANXIEYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(difluoromethyl)benzonitrile typically involves the introduction of the difluoromethyl group onto a benzonitrile derivative. One common method involves the reaction of 3,5-difluorobenzonitrile with ammonia in the presence of a copper catalyst. The reaction conditions often include the use of cuprous chloride or cuprous bromide as the catalyst, and the reaction is carried out at elevated temperatures .
Industrial Production Methods: Industrial production of 3-Amino-5-(difluoromethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-(difluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the nitrile group to primary amines.
Difluoromethylation Reactions: The difluoromethyl group can be introduced or modified using specific reagents and conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Primary amines or other reduced forms.
Scientific Research Applications
Chemistry: 3-Amino-5-(difluoromethyl)benzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound finds applications in the development of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 3-Amino-5-(difluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The difluoromethyl group can influence the binding affinity and selectivity of the compound towards its molecular targets. The amino group can form hydrogen bonds, enhancing the compound’s interaction with biological macromolecules .
Comparison with Similar Compounds
Substituent Effects: Difluoromethyl vs. Trifluoromethyl
The difluoromethyl (-CF₂H) group distinguishes this compound from analogs bearing a trifluoromethyl (-CF₃) group. For example:
- 3-Amino-5-(trifluoromethyl)benzonitrile (CAS 49674-28-4, similarity score 0.90): The trifluoromethyl group increases steric bulk and electron-withdrawing strength compared to difluoromethyl. This may reduce metabolic oxidation but could also decrease solubility due to higher hydrophobicity .
Positional Isomerism
- 2-Amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1, similarity score 0.98): The amino group at the 2-position alters electronic distribution, possibly affecting reactivity in coupling reactions (e.g., Suzuki-Miyaura) compared to the 3-amino isomer .
- 3-Amino-4-(trifluoromethyl)benzonitrile (CAS 1220630-83-0, similarity score 0.88): Substitution at the 4-position may influence crystal packing and melting points, critical for formulation .
Functional Group Variations
- 3-(2-amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile: The addition of a fluorophenoxy group introduces hydrogen-bonding capabilities, which could enhance target affinity but increase molecular weight and logP .
Physicochemical and Pharmacokinetic Properties
Estimated using fragment-based methods. *EWG = Electron-Withdrawing Group.
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